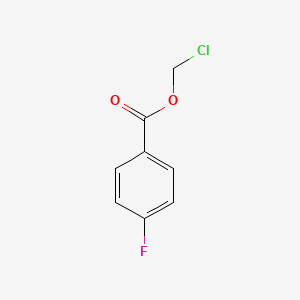

Chloromethyl 4-fluorobenzoate

Description

Structural Context and Significance of Fluorinated Benzyl (B1604629) Esters in Organic Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. mdpi.com In the context of benzyl esters, the presence of a fluorine substituent on the benzene (B151609) ring can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. conicet.gov.ar Fluorinated benzyl esters are recognized for their utility as building blocks in the synthesis of pharmaceuticals and agrochemicals. conicet.gov.arontosight.ai The strong electron-withdrawing nature of fluorine can also impact the reactivity of the ester group and the benzylic position, making these compounds versatile intermediates in various chemical transformations. rsc.org

Overview of Chloromethyl 4-fluorobenzoate (B1226621) as a Synthetic Motif

Chloromethyl 4-fluorobenzoate, with the chemical formula C8H6ClFO2, combines the structural features of a fluorinated benzene ring, an ester functional group, and a reactive chloromethyl group. This combination makes it a highly versatile synthetic intermediate. The chloromethyl group serves as a key handle for introducing the 4-fluorobenzoyl moiety into various molecular scaffolds through nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C8H6ClFO2 | 188.58 | 83057-79-0 |

| 4-(Chloromethyl)-3-fluorobenzoic acid | C8H6ClFO2 | 188.58 | 1565375-97-4 biosynth.com |

| Methyl 3-(chloromethyl)-4-fluorobenzoate | C9H8ClFO2 | 202.61 | 1399766-31-0 uni.lu |

| 3-(Chloromethyl)-4-fluorobenzoic acid | C8H6ClFO2 | 188.58 | 112692790 (CID) uni.lu |

| 1-(Chloromethyl)-4-fluorobenzene | C7H6ClF | 144.57 | 352-11-4 bldpharm.com |

Note: Data for this table was compiled from various chemical databases. The CAS number for this compound is provided for the specific isomer where the chloromethyl group is attached to the ester oxygen.

The reactivity of the chloromethyl group allows for the facile introduction of the 4-fluorobenzoyl group, a common structural element in many biologically active compounds. This process is crucial in the synthesis of complex molecules where direct fluorination or benzoylation might be challenging.

Current Research Trajectories and Academic Relevance of the Compound

Current research involving this compound and related structures is diverse and spans multiple disciplines. In medicinal chemistry, these compounds are used as precursors for the synthesis of novel therapeutic agents. For instance, fluorinated benzoic acid derivatives are key components in the development of new drugs. smolecule.commdpi.com

The academic relevance of this compound is underscored by its application in the synthesis of complex molecular architectures. For example, it can be used in the preparation of PROTACs (Proteolysis Targeting Chimeras), which are emerging as a powerful modality in drug discovery. biorxiv.org Furthermore, the study of reactions involving such halogenated esters contributes to a deeper understanding of fundamental organic reaction mechanisms.

Researchers are also exploring the use of fluorinated compounds in materials science, where their unique electronic properties can be harnessed for applications in areas like organic electronics. smolecule.com The development of new synthetic methods for the preparation and functionalization of fluorinated building blocks, including chloromethyl esters, remains an active area of investigation. organic-chemistry.orgbeilstein-journals.org

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClFO2 |

|---|---|

Molecular Weight |

188.58 g/mol |

IUPAC Name |

chloromethyl 4-fluorobenzoate |

InChI |

InChI=1S/C8H6ClFO2/c9-5-12-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 |

InChI Key |

RILHVTJTLBMNRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCl)F |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Chloromethyl 4 Fluorobenzoate

Direct Synthesis Approaches to Chloromethyl 4-fluorobenzoate (B1226621)

Direct synthesis methods offer an efficient route to Chloromethyl 4-fluorobenzoate by combining the necessary fragments in a controlled manner. These approaches include activating the chloromethyl group through halide exchange and various esterification strategies.

Halide exchange reactions are a powerful tool for activating the chloromethyl group, a crucial component of the target molecule. This process typically involves the conversion of a more readily available but less reactive haloalkyl ether into a more reactive chloromethyl ether. organic-chemistry.org

Recent advancements have focused on the use of catalytic systems to facilitate this exchange. For instance, zinc(II) salts have been shown to effectively catalyze the reaction between acetals and acid halides, producing haloalkyl ethers in high yields. organic-chemistry.orgresearchgate.net This method is advantageous as it often proceeds under mild conditions and can be performed on a large scale. organic-chemistry.orgresearchgate.net The in-situ generation of the reactive chloromethyl species avoids the need for isolation of this potentially hazardous intermediate. organic-chemistry.orgorgsyn.org

A typical reaction might involve the treatment of an acetal (B89532) with an acid halide in the presence of a catalytic amount of a zinc(II) salt. organic-chemistry.org The choice of halide donor and catalyst can be tailored to optimize the reaction for specific substrates. orgsyn.org

Table 1: Catalysts and Conditions for Halide Exchange

| Catalyst | Halide Source | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Zinc(II) salts (e.g., Zn(OTf)₂, ZnBr₂, Zn(OAc)₂) | Acid halides, Thionyl chloride | Ambient to 45°C | 1-4 hours | Near-quantitative | organic-chemistry.orgorgsyn.org |

This table provides a summary of typical catalysts and conditions used in halide exchange reactions for the synthesis of α-halo ethers.

Esterification represents a direct and widely used method for the synthesis of this compound from 4-fluorobenzoic acid. This involves the reaction of 4-fluorobenzoic acid or its derivatives with a suitable chloromethylating agent.

Standard esterification procedures often employ an acid catalyst, such as sulfuric acid, to promote the reaction between the carboxylic acid and an alcohol. In the context of synthesizing the target molecule, a chloromethylating agent would be used in place of a simple alcohol. globalscientificjournal.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). globalscientificjournal.com

Alternatively, the synthesis can proceed through the formation of an intermediate acyl halide, such as 4-fluorobenzoyl chloride, which is then reacted with a source of the chloromethyl group. smolecule.com This two-step approach can sometimes offer higher yields and purity compared to direct esterification.

Furthermore, research has explored the use of various activating agents to facilitate the esterification. For example, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide can be used to form an active ester of 4-fluorobenzoic acid, which then readily reacts with a chloromethyl source. nih.gov

Regioselective Fluorination Techniques for Fluorobenzoate Core Synthesis

The synthesis of the 4-fluorobenzoate core is a critical aspect of producing this compound. Several regioselective fluorination techniques have been developed to introduce the fluorine atom at the desired para-position of the benzoic acid ring with high precision.

Electrophilic fluorination has emerged as a powerful strategy for the direct introduction of fluorine onto an aromatic ring. chinesechemsoc.org This method utilizes reagents that deliver an electrophilic fluorine species ("F+").

Palladium-catalyzed C-H bond fluorination is a notable example of this approach. chinesechemsoc.org In these reactions, a directing group is often employed to guide the fluorinating agent to a specific position on the aromatic ring. For instance, benzoic acid derivatives can be selectively fluorinated at the ortho position with the aid of a directing group. beilstein-journals.orgrsc.org While this provides a route to fluorinated benzoic acids, achieving para-selectivity can be challenging and often depends on the substrate's electronic properties. nih.gov

Recent research has also demonstrated the use of photosensitizing catalysts in combination with electrophilic fluorinating agents like Selectfluor to achieve C(sp³)–H fluorination. uni-regensburg.dersc.org While this particular study focused on alkyl chains, it highlights the ongoing development of novel fluorination methods.

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Typical Application |

|---|---|---|

| N-Fluorodibenzenesulfonimide | NFSI | Fluorination of (hetero)aryl magnesium reagents |

| N-Fluoro-2,4,6-trimethylpyridinium triflate | N-F2 | Pyridine-directed ortho-fluorination |

This table lists some common electrophilic fluorinating reagents and their typical applications in the synthesis of aryl fluorides.

Nucleophilic aromatic substitution (SNA) offers an alternative pathway to synthesize 4-fluorobenzoic acid derivatives. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophilic fluoride (B91410) source.

For this reaction to be effective, the aromatic ring must be activated by the presence of electron-withdrawing groups. In the context of synthesizing 4-fluorobenzoic acid, a precursor with a suitable leaving group (e.g., a nitro or chloro group) at the para-position would be reacted with a fluoride source, such as potassium fluoride.

While direct nucleophilic substitution on an unactivated ring is difficult, research has shown that the reaction can be facilitated under certain conditions. For example, the synthesis of N-succinimidyl 4-[18F]fluorobenzoate was attempted via nucleophilic aromatic substitution on N-succinimidyl 4-nitrobenzoate, although this specific attempt was unsuccessful. nih.gov However, the successful synthesis was achieved through a multi-step process that involved a nucleophilic substitution on a different precursor. nih.gov

The Balz-Schiemann reaction is a classic and reliable method for the synthesis of aryl fluorides, including 4-fluorobenzoic acid. wikipedia.orgvedantu.comscienceinfo.comtestbook.combyjus.com This reaction involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. wikipedia.orgvedantu.comtestbook.combyjus.com

The process begins with the treatment of an aromatic amine, such as 4-aminobenzoic acid, with nitrous acid in the presence of fluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate intermediate. vedantu.comtestbook.combyjus.com This intermediate is then heated, leading to the loss of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride. wikipedia.org

Modifications to the traditional Balz-Schiemann reaction have been developed to improve yields and expand its scope. These include the use of alternative counterions to tetrafluoroborate, such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which have shown improved yields for some substrates. wikipedia.orgvedantu.combyjus.com Additionally, conducting the diazotization with nitrosonium salts can avoid the need to isolate the potentially explosive diazonium intermediate. wikipedia.org

Green Chemistry and Innovative Techniques in the Synthesis of Analogues

Green chemistry principles are at the forefront of developing new synthetic routes for analogues of this compound. These methods aim to reduce waste, lower energy consumption, and use less hazardous materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. usm.myrsc.org By using microwave irradiation, chemists can achieve higher yields in shorter reaction times compared to conventional heating methods. usm.myanton-paar.com This is due to the efficient internal heating of the reaction mixture through direct coupling of microwave energy with molecules that have a dipole moment. anton-paar.com

For instance, the esterification of 4-fluoro-3-nitrobenzoic acid has been successfully optimized using a sealed-vessel microwave system. usm.my Researchers found that by adding a catalytic amount of sulfuric acid at specific intervals, they could overcome equilibrium limitations. usm.my The optimal conditions were determined to be a temperature of 130°C with a total irradiation time of 15 minutes. usm.my This method highlights the potential for significant time and energy savings in the synthesis of fluorinated benzoate (B1203000) esters. usm.mymdpi.com

A study on the microwave-assisted synthesis of esters and amides demonstrated that using soluble triphenylphosphine (B44618) with molecular iodine could produce the desired products without needing a base or catalyst. rsc.org This approach is noted for being simple, mild, and highly chemoselective. rsc.org

Table 1: Optimized Microwave-Assisted Esterification of 4-fluoro-3-nitrobenzoic acid usm.my

| Parameter | Optimized Condition |

|---|---|

| Temperature | 130°C |

| Total Irradiation Time | 15 minutes (in 3 intervals of 5 minutes) |

| Catalyst | Sulfuric Acid (H₂SO₄) added at intervals |

This table summarizes the optimized conditions for the microwave-assisted synthesis of ethyl-4-fluoro-3-nitro benzoate, demonstrating a significant reduction in reaction time compared to conventional methods.

Ultrasound-assisted synthesis utilizes high-frequency sound waves to induce acoustic cavitation—the formation, growth, and collapse of bubbles in the reaction medium. numberanalytics.com This process generates localized hotspots with high temperature and pressure, which can dramatically enhance reaction rates. numberanalytics.comorientjchem.org This technique offers several advantages, including increased yields, shorter reaction times, and milder operating conditions. orientjchem.orgunito.it

A sonochemical method for the methyl esterification of various carboxylic acids has been developed using a polymer-supported triphenylphosphine catalyst. organic-chemistry.orgthieme-connect.com This process allows for the rapid preparation of methyl esters in good to excellent yields within 10–20 minutes at 50°C. thieme-connect.com A key benefit of this method is its compatibility with a wide range of functional groups, including those sensitive to acid or base. organic-chemistry.org

Another study demonstrated an efficient and safe esterification of aromatic and aliphatic carboxylic acids using anhydrous sodium bisulfate as a catalyst under ultrasonic irradiation. derpharmachemica.com This method is particularly useful for aromatic carboxylic acids and is considered safer and more cost-effective than using hazardous reagents like hydrochloric acid or sulfuric acid. derpharmachemica.com

Table 2: Comparison of Ultrasound-Assisted Esterification Methods

| Method | Catalyst/Reagents | Reaction Time | Key Advantages |

|---|---|---|---|

| Method 1 organic-chemistry.orgthieme-connect.com | Polymer-supported triphenylphosphine, TCT, Na₂CO₃ | 10–20 minutes | High yields, functional group compatibility, easy product isolation. |

This interactive table compares two different ultrasound-assisted methods for esterification, highlighting their respective catalysts, reaction times, and primary benefits.

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional volatile organic compounds (VOCs). mdpi.com DESs are mixtures of two or more components, typically a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point lower than the individual components. polimi.it They are advantageous due to their low vapor pressure, non-flammability, and the fact that they are often derived from inexpensive, biodegradable, and renewable sources. mdpi.compolimi.it

DESs have been successfully used as media for nucleophilic substitution reactions. polimi.it For example, a study exploring the reaction between benzyl (B1604629) bromide and sodium azide (B81097) in various DESs, such as those based on choline (B1196258) chloride, showed excellent yields. polimi.it This indicates the potential of DESs to facilitate reactions involving haloalkanes. The use of DESs can also improve the recyclability of the reaction medium and any catalysts involved. mdpi.com

Research has shown that organometallic reagents, which are typically highly basic, can act as effective nucleophiles in DESs for reactions with alkyl halides at room temperature. nih.gov Specifically, the reaction of benzyl chloride with n-butyllithium in a DES composed of aminoglycerol and choline chloride resulted in a good yield of the substitution product. nih.gov

Radiosynthesis of Functionalized [¹⁸F]Fluorobenzoate Esters for Research

The synthesis of radiolabeled compounds is crucial for molecular imaging techniques like Positron Emission Tomography (PET). researchgate.net N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a key prosthetic group used to label biomolecules with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F). jove.comnih.gov

Significant efforts have been made to develop efficient and automated methods for the radiosynthesis of [¹⁸F]SFB and its derivatives. researchgate.net One-pot, microwave-assisted methods have been developed that can be completed in under 30 minutes, offering a significant improvement over traditional multi-step procedures that can take much longer. jove.com These rapid synthesis methods are crucial given the short half-life of ¹⁸F (approximately 110 minutes). mdpi.com

The general process for producing [¹⁸F]SFB often involves a three-step sequence:

Nucleophilic [¹⁸F]fluorination of a precursor molecule. plos.org

Hydrolysis of the resulting ester. plos.org

Activation of the carboxylic acid to form the N-succinimidyl ester. plos.org

Recent innovations include the use of microfluidic reactors, which allow for continuous-flow synthesis and can complete the three-step reaction within minutes with high radiochemical yields. plos.org These advancements are making [¹⁸F]fluorobenzoate esters more accessible for PET imaging research, enabling the study of various biological processes and diseases. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-fluoro-3-nitrobenzoic acid |

| Sulfuric acid |

| Triphenylphosphine |

| Molecular iodine |

| Sodium bisulfate |

| Hydrochloric acid |

| Benzyl bromide |

| Sodium azide |

| Choline chloride |

| n-butyllithium |

| Aminoglycerol |

| N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) |

| Fluorine-18 |

| Ethyl-4-fluoro-3-nitro benzoate |

| Butanol |

| 2,4,6-trichloro-1,3,5-triazine (TCT) |

Iii. Spectroscopic and Structural Characterization of Chloromethyl 4 Fluorobenzoate

Vibrational Spectroscopy for Molecular Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The specific frequencies of absorbed radiation correspond to the vibrational energies of different functional groups. For Chloromethyl 4-fluorobenzoate (B1226621), key characteristic peaks are anticipated. The C=O stretching vibration of the ester group is a prominent feature, typically appearing in the range of 1720-1740 cm⁻¹. The C-F bond of the fluorinated benzene (B151609) ring and the C-Cl bond of the chloromethyl group also exhibit characteristic absorptions. Theoretical studies and data from similar compounds, such as 1-(chloromethyl)-4-fluorobenzene, help in assigning these vibrational modes. niscpr.res.inresearchgate.net The analysis of the fingerprint region (below 1500 cm⁻¹) provides further confirmation of the molecular structure. researchgate.netinnovatechlabs.com

Table 1: Predicted Key FTIR Vibrational Frequencies for Chloromethyl 4-fluorobenzoate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1720 - 1740 |

| C-O (Ester) | Stretching | 1250 - 1300 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-F | Stretching | 1250 - 1000 |

Note: This table is based on typical frequency ranges for the specified functional groups and may vary based on experimental conditions.

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.gov While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the benzene ring are expected to produce strong Raman signals. npl.co.ukresearchgate.net Computational studies on related molecules like 1-(chloromethyl)-4-fluorobenzene have been used to predict and assign Raman active modes, which aids in the interpretation of the experimental spectrum. niscpr.res.in The combination of FTIR and FT-Raman provides a more complete picture of the compound's vibrational characteristics. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons. The protons of the chloromethyl group (-CH₂Cl) would appear as a singlet, typically in the downfield region due to the electronegativity of the adjacent chlorine and oxygen atoms. The aromatic protons on the 4-fluorobenzoyl group would appear as a set of multiplets, specifically two doublets of doublets, due to coupling with the adjacent fluorine atom and other protons on the ring. d-nb.infohmdb.ca

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂Cl | 5.5 - 6.0 | Singlet (s) |

| Aromatic H (ortho to F) | 7.1 - 7.3 | Multiplet (m) |

Note: Predicted values can vary depending on the solvent and experimental conditions.

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for analyzing fluorinated compounds. alfa-chemistry.com The spectrum for this compound would show a single resonance for the fluorine atom on the benzene ring. The chemical shift of this signal is influenced by the electronic effects of the substituents on the ring. ucsb.edu For a 4-fluorobenzoate moiety, the chemical shift is typically observed in the range of -105 to -115 ppm relative to a CFCl₃ standard. nih.govcolorado.edu This analysis confirms the presence and electronic environment of the fluorine atom within the molecule.

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would feature a resonance for the carbonyl carbon of the ester group (typically around 164-166 ppm), signals for the aromatic carbons, and a signal for the chloromethyl carbon. The aromatic carbon signals are split due to coupling with the fluorine atom (C-F coupling), which provides further structural confirmation. The carbon directly bonded to the fluorine atom will show a large coupling constant. hmdb.ca

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂Cl | 65 - 75 |

| Aromatic C-F | 165 - 168 (d, ¹JCF) |

| Aromatic C-H (ortho to F) | 115 - 117 (d, ²JCF) |

| Aromatic C-H (ortho to C=O) | 132 - 134 (d, ³JCF) |

| Aromatic C-C=O | 126 - 128 (d, ⁴JCF) |

Note: Predicted values can vary depending on the solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

While specific experimental mass spectrometry data for this compound is not widely available in the public domain, its behavior can be inferred from the well-established fragmentation patterns of related benzoate (B1203000) esters and halogenated compounds.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of compounds like this compound in complex mixtures.

Research Findings:

In a typical LC-MS analysis, this compound would first be separated from other components on a reversed-phase column, such as a C18 column. The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to facilitate protonation.

While a specific LC-MS method for this compound is not documented, methods for related fluorobenzoic acids have been developed. For instance, a sensitive LC-MS-MS method for the direct determination of 15 fluorobenzoic acids in groundwater utilized electrospray ionization with a detection limit of 1 µg/L. gatech.edu Another study on fluorobenzoic acid tracers also employed LC-MS/MS for direct analysis in water samples. gatech.eduacs.org These methods highlight the utility of LC-MS for the analysis of fluorinated aromatic compounds.

The ionization of this compound in the mass spectrometer would likely be achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In positive ion mode, the protonated molecule [M+H]⁺ would be expected.

Interactive Data Table: Predicted LC-MS Parameters for this compound

| Parameter | Predicted Value/Condition |

| Column | C18 Reversed-Phase |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Expected Precursor Ion | [M+H]⁺ |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is crucial for the unambiguous identification of a compound.

Research Findings:

For this compound (C₈H₆ClFO₂), the exact mass can be calculated with high precision. HRMS analysis would be able to distinguish it from other compounds with the same nominal mass but different elemental compositions.

The fragmentation of this compound under HRMS analysis can be predicted based on the fragmentation of similar ester compounds. Common fragmentation pathways for esters include the loss of the alkoxy group and cleavage of the ester linkage. gatech.edu For this compound, key fragmentation would likely involve the loss of the chloromethyl group (-CH₂Cl) or the entire chloromethoxy group (-OCH₂Cl). The fragmentation of the 4-fluorobenzoyl cation would also produce characteristic ions.

The study of benzoate trimers has shown that in-source fragmentation can occur at the ester bonds, revealing the sequence of the constituent parts. nih.gov Similarly, studies on aminobenzoate esters have detailed fragmentation pathways involving radical loss and alkene elimination. researchgate.net

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₇ClFO₂⁺ | 189.0113 |

| [M-Cl]⁺ | C₈H₆FO₂⁺ | 153.0346 |

| [M-CH₂Cl]⁺ | C₇H₄FO₂⁺ | 139.0190 |

| [4-fluorobenzoyl]⁺ | C₇H₄FO⁺ | 123.0241 |

Iv. Reactivity and Mechanistic Studies of Chloromethyl 4 Fluorobenzoate

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group in chloromethyl 4-fluorobenzoate (B1226621) is an active site for nucleophilic substitution reactions. The carbon atom of the chloromethyl group is electrophilic, readily attacked by nucleophiles, leading to the displacement of the chloride ion, a good leaving group. The general mechanism for these reactions can proceed through either a concerted (SN2) or a stepwise (SN1) pathway, depending on the reaction conditions.

Kinetic and Thermodynamic Parameters of Substitution Reactions

While specific kinetic and thermodynamic data for the nucleophilic substitution of chloromethyl 4-fluorobenzoate are not extensively documented in publicly available literature, the reactivity can be inferred from related benzylic halides. The presence of the electron-withdrawing 4-fluorobenzoyl group is expected to influence the stability of potential intermediates.

For an SN2 reaction , the rate is dependent on the concentration of both the substrate and the nucleophile. The reaction proceeds via a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.

Rate Law: Rate = k[R-Cl][Nu⁻]

For an SN1 reaction , the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate. The rate is therefore independent of the nucleophile's concentration. The stability of the resulting carbocation is a crucial factor. The 4-fluorobenzoyl group would destabilize an adjacent carbocation through its inductive effect, making an SN1 pathway less favorable compared to substrates with electron-donating groups.

Rate Law: Rate = k[R-Cl]

The thermodynamic landscape of these reactions is governed by the relative bond energies of the C-Cl bond being broken and the new C-Nu bond being formed, as well as solvation effects.

Table 1: Expected Influence of Reaction Parameters on Substitution Pathways

| Parameter | SN1 Pathway | SN2 Pathway |

| Substrate | Favored by stable carbocations (tertiary > secondary) | Favored by unhindered substrates (methyl > primary > secondary) |

| Nucleophile | Nucleophile strength and concentration do not affect the rate | Favored by strong, high-concentration nucleophiles |

| Solvent | Favored by polar, protic solvents that stabilize the carbocation intermediate and the leaving group | Favored by polar, aprotic solvents that solvate the cation but not the nucleophile |

| Leaving Group | Good leaving groups are required to facilitate ionization | Good leaving groups are required to be displaced |

Influence of Reaction Media and Catalysts on Reaction Pathways

The choice of solvent, or reaction medium, plays a critical role in directing the mechanism of nucleophilic substitution. Polar protic solvents, such as water and alcohols, are capable of stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding, thereby favoring the SN1 pathway. In contrast, polar aprotic solvents, like acetone or dimethylformamide (DMF), can solvate cations but not anions, which enhances the nucleophilicity of the attacking species and favors the SN2 mechanism.

Catalysts can also significantly influence the reaction pathways. For instance, Lewis acids can coordinate to the chlorine atom, making it a better leaving group and promoting either SN1 or SN2 reactions depending on the substrate and conditions. Phase-transfer catalysts are often employed in reactions involving a water-soluble nucleophile and an organic-soluble substrate, facilitating the transport of the nucleophile to the organic phase where the reaction occurs.

Photochemical and Photoredox Reactivity

The photochemical behavior of this compound is of interest due to the potential for light-induced cleavage of the carbon-chlorine bond. While specific studies on this molecule are limited, the reactivity of substituted benzyl (B1604629) chlorides provides a framework for understanding its potential transformations under photochemical conditions. nih.govchemrxiv.org

Photocatalytic Activation Leading to Dehalogenation

Visible-light photoredox catalysis is a powerful tool for the generation of radical intermediates under mild conditions. In the context of this compound, a suitable photocatalyst, upon excitation with light, can reduce the C-Cl bond, leading to its homolytic cleavage and the formation of a 4-fluorobenzoyloxymethyl radical. This dehalogenation process is a key step that initiates further radical reactions. The process typically involves a single-electron transfer from the excited photocatalyst to the substrate.

Radical-Mediated Hydrogen Abstraction and Dimerization Processes

Once the 4-fluorobenzoyloxymethyl radical is formed via photocatalytic dehalogenation, it can undergo several subsequent reactions. One common pathway is hydrogen abstraction from a suitable hydrogen donor in the reaction medium, which would result in the formation of methyl 4-fluorobenzoate.

Another potential fate of the radical is dimerization . Two 4-fluorobenzoyloxymethyl radicals can couple to form 1,2-bis(4-fluorobenzoyloxy)ethane. This radical-radical coupling is a common pathway for benzyl-type radicals generated under photoredox conditions. nih.govchemrxiv.org Studies on the reductive homocoupling of various benzyl chlorides using zirconocene and photoredox catalysis have demonstrated the feasibility of such dimerization processes. nih.govchemrxiv.org The photolysis of benzyl chloride in different solvents has also been shown to produce benzyl radicals which can lead to dimerization products. researchgate.net

Oxidative and Reductive Transformations of the Ester Moiety

The ester group of this compound can also undergo oxidative and reductive transformations, although these reactions are generally less facile than the nucleophilic substitution at the chloromethyl position.

Reductive transformations of the ester moiety typically require strong reducing agents like lithium aluminum hydride (LiAlH₄). Such a reduction would lead to the formation of (4-fluorophenyl)methanol and methanol, resulting from the cleavage of the ester bond.

Oxidative transformations of the ester group itself are not common under standard conditions. The aromatic ring is relatively stable to oxidation due to the deactivating effect of the fluorine and carboxyl groups. However, under harsh oxidative conditions, degradation of the molecule would likely occur.

The hydrolysis of the ester, while not strictly an oxidation or reduction, is a key transformation. This can occur under either acidic or basic conditions to yield 4-fluorobenzoic acid and chloromethanol, with the latter being unstable.

Role of Selectfluor as a Mediator or Catalyst in Functionalizations

Selectfluor, chemically known as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is widely recognized as an electrophilic fluorinating agent. However, its utility extends beyond direct fluorination, acting as a versatile mediator or catalyst in a variety of "fluorine-free" organic transformations. nih.govresearchgate.net In the context of this compound, while direct studies are not extensively documented, the reactivity of the benzylic-like chloromethyl group suggests several potential roles for Selectfluor in mediating its functionalization.

Selectfluor can function in multiple capacities, including as an oxidant, a radical initiator, or a Lewis acid. researchgate.net These roles are crucial in promoting reactions at positions that might otherwise be unreactive. For instance, Selectfluor has been shown to mediate the functionalization of benzylic C(sp³)–H bonds. beilstein-journals.org This suggests a potential for reactions involving the methylene protons of the chloromethyl group in this compound.

One proposed mechanism involves the formation of a charge-transfer complex, which can lead to either a single-electron transfer (SET) or a hydrogen atom transfer (HAT) process. mpg.de In the case of phenylacetic acids, a combination of Selectfluor and a base like 4-(dimethylamino)pyridine (DMAP) has been shown to induce either decarboxylative fluorination via an SET pathway or direct fluorination of the benzylic C–H bond through a HAT mechanism, with the solvent playing a key role in selectivity. mpg.de While this compound lacks an acidic proton alpha to the aromatic ring, the principles of Selectfluor activation could be applied to other transformations.

Furthermore, Selectfluor can act as an oxidant to facilitate reactions. It can activate other reagents, such as elemental iodine for iodination reactions, or participate in transition metal-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org This oxidative capacity could potentially be harnessed to promote nucleophilic substitution at the chloromethyl position by activating the C-Cl bond or by facilitating the formation of reactive intermediates.

The catalytic activity of Selectfluor is also evident in its ability to promote rearrangements and ring-opening reactions of epoxides, further highlighting its diverse reactivity profile beyond simple fluorination. organic-chemistry.org For this compound, this catalytic behavior could be explored for novel transformations, although specific examples remain to be investigated.

Table 1: Potential Roles of Selectfluor in the Functionalization of Benzylic-type C-H Bonds

| Role of Selectfluor | Mechanistic Pathway | Potential Outcome for this compound |

| Radical Initiator | Hydrogen Atom Transfer (HAT) | Functionalization at the chloromethyl C-H bonds |

| Oxidant | Single Electron Transfer (SET) | Formation of a benzylic-type carbocation for nucleophilic attack |

| Lewis Acid | Activation of C-Cl bond | Enhanced susceptibility to nucleophilic substitution |

| Mediator | Activation of other reagents | Halogenation or other functionalizations at the chloromethyl position |

Reductive Processes Affecting the Fluoroaromatic System

The reductive chemistry of this compound is characterized by two primary reactive sites: the chloromethyl group and the fluoroaromatic system. Reductive processes can lead to the cleavage of the carbon-chlorine bond, the reduction of the ester functionality, or potentially the defluorination of the aromatic ring, although the latter is generally more challenging.

The reductive cleavage of chloromethyl esters, and more broadly α-halo esters, can be achieved through various methods, including the use of metal-based reducing agents or electrochemical means. For instance, the reductive cleavage of 2,2,2-trichloroethyl esters has been demonstrated using a titanocene catalyst in a radical-based mechanism. chimia.chnih.gov This process involves a halogen-atom abstraction followed by reduction to form a β-metallated ester that fragments. A similar radical-mediated pathway could be envisioned for the reductive dechlorination of this compound.

Electrochemical reduction offers another avenue for transforming fluorinated aromatic compounds. Studies on the electrochemical reduction of pentafluorobenzoic acid have shown that the process can be controlled to achieve selective defluorination or reduction of the carboxylic acid group to a benzyl alcohol, depending on the cathode potential and reaction conditions. electronicsandbooks.comrsc.org While 4-fluorobenzoic acid is generally more resistant to defluorination than its more highly fluorinated counterparts, these studies indicate that under specific electrochemical conditions, the fluoroaromatic system can be reduced.

The relative ease of reduction of the different functional groups in this compound would likely follow the order: C-Cl bond > ester group > C-F bond. The cleavage of the C-Cl bond is generally a facile process under reductive conditions. The reduction of the ester to an alcohol or its complete reductive cleavage is also a common transformation. nih.gov The C-F bond on the aromatic ring is typically the most stable and requires harsher conditions for reduction.

Table 2: Potential Reductive Transformations of this compound

| Reductive Process | Reagents/Conditions | Potential Product(s) |

| Reductive Dechlorination | Metal catalysts (e.g., based on Ti, Zn), Electrochemical reduction | Methyl 4-fluorobenzoate, Toluene derivatives |

| Ester Reduction/Cleavage | Metal hydrides (e.g., LiAlH₄), Catalytic hydrogenation, Electrochemical reduction | (4-Fluorophenyl)methanol, 4-Fluorotoluene |

| Reductive Defluorination | Harsh electrochemical conditions, Specific catalytic systems | Benzoic acid derivatives, Benzyl alcohol derivatives |

V. Computational Chemistry and Theoretical Investigations of Chloromethyl 4 Fluorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. Calculations for Chloromethyl 4-fluorobenzoate (B1226621) are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure a high level of accuracy.

The initial step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the geometry to find the minimum energy conformation on the potential energy surface. For Chloromethyl 4-fluorobenzoate, this involves optimizing all bond lengths, bond angles, and dihedral angles. The resulting optimized structure corresponds to the most stable arrangement of the atoms in the gaseous phase.

Conformational analysis, particularly focusing on the rotation around the C-O single bonds of the ester group and the C-C bond connecting the chloromethyl group, is crucial for understanding the molecule's flexibility and preferred spatial arrangement. Theoretical calculations can map the potential energy surface as a function of these rotations to identify energy minima and rotational barriers. Studies on similar benzoate (B1203000) esters suggest that planar conformations are often favored due to conjugation effects. rsc.org

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.205 |

| Bond Length (Å) | C-F | 1.352 |

| Bond Length (Å) | C-Cl | 1.789 |

| Bond Angle (°) | O=C-O | 124.5 |

| Bond Angle (°) | C-C-F | 119.8 |

| Dihedral Angle (°) | C-O-C-Cl | 178.5 |

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.comyoutube.com

The energy of the HOMO is related to the ionization potential and signifies the molecule's nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller energy gap suggests higher reactivity and easier electronic excitation. malayajournal.org

For this compound, the HOMO is expected to be localized primarily over the electron-rich 4-fluorobenzoyl moiety, specifically the aromatic ring and the carbonyl oxygen. Conversely, the LUMO is anticipated to be distributed over the ester group and the electrophilic chloromethyl group, indicating that this is the likely site for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -1.22 |

| Energy Gap (ΔE) | 5.63 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It transforms the calculated wave function into a localized form that corresponds to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds. wisc.edu This method is particularly useful for quantifying intramolecular delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals.

Table 3: NBO Analysis - Second-Order Perturbation Theory for Key Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | π* (C=O) | 25.8 |

| LP (F) | π* (C-C)aromatic | 8.5 |

| π (C=C)aromatic | π* (C=O) | 15.2 |

| LP (O2) | σ* (C-Cl) | 5.1 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. libretexts.orgnih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral or zero potential. researchgate.net

For this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a primary site for protonation and electrophilic interaction. The fluorine atom would also exhibit a region of negative potential. In contrast, a positive potential (blue) would be observed around the hydrogen atoms of the chloromethyl group and the carbon atom bonded to chlorine, highlighting the electrophilic nature of this site.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their applications in photonics, including frequency conversion and optical switching technologies. researchgate.net Computational methods can effectively predict the NLO properties of molecules. Key parameters include the dipole moment (μ) and the first-order hyperpolarizability (β), which quantify the NLO response.

Molecules with a large dipole moment, extended π-conjugation, and intramolecular charge transfer (ICT) characteristics often exhibit significant NLO properties. The presence of the electron-donating fluorine atom and the electron-withdrawing ester group in this compound suggests a potential for ICT, which can be enhanced upon electronic excitation. A small HOMO-LUMO gap is also often correlated with a higher hyperpolarizability.

Table 4: Calculated Electric Dipole Moment and First Hyperpolarizability

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.5 D |

| First Hyperpolarizability (β) | 4.8 x 10-30 esu |

Simulation of Spectroscopic Signatures and Vibrational Assignments

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, one can predict the positions of absorption bands corresponding to specific molecular motions, such as bond stretching, bending, and torsional modes. mdpi.com

The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. The simulated spectrum allows for the unambiguous assignment of key functional group vibrations in this compound, such as the characteristic C=O stretching of the ester, the C-F stretching of the fluorinated ring, and the C-Cl stretching of the chloromethyl group.

Table 5: Selected Calculated Vibrational Frequencies and Their Assignments

| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |

|---|---|---|

| ν(C=O) | 1745 | Carbonyl stretch |

| ν(C-F) | 1255 | Aromatic C-F stretch |

| ν(C-O) | 1280 | Ester C-O stretch |

| ν(C-Cl) | 750 | C-Cl stretch |

| δ(CH2) | 1430 | CH2 scissoring |

Vi. Applications of Chloromethyl 4 Fluorobenzoate As a Synthetic Intermediate

Building Block in the Synthesis of Complex Aromatic Compounds

The structure of chloromethyl 4-fluorobenzoate (B1226621) makes it a valuable precursor for the synthesis of more elaborate aromatic structures, including substituted benzyl (B1604629) halides, benzoic acid derivatives, and fluorinated heterocyclic systems.

Precursor for Substituted Benzyl Halides and Benzoic Acid Derivatives

Chloromethyl 4-fluorobenzoate can serve as a precursor to substituted benzyl halides and benzoic acid derivatives through distinct chemical pathways. The chloromethyl group provides a handle for introducing the 4-fluorobenzyl moiety into various molecular frameworks. Although direct, single-step conversions from this compound to other benzyl halides are not extensively documented, the transformation is chemically feasible. For instance, reaction with a halide source could potentially exchange the chloride for another halogen. A more common synthetic strategy involves the transformation of related 4-fluorobenzyl alcohol to 4-fluorobenzyl halides. nih.govchemicalbook.com

Furthermore, hydrolysis of the ester linkage in this compound yields 4-fluorobenzoic acid. wikipedia.org This carboxylic acid is a widely used building block in organic synthesis. wikipedia.org It can be further functionalized or incorporated into more complex molecules. For example, 4-fluorobenzoic acid can be converted to its corresponding acid chloride, which is a reactive intermediate for the synthesis of amides and esters.

| Starting Material | Reagents and Conditions | Product | Application |

| 4-Fluorobenzyl alcohol | PBr3, PI3, P2I4, Ph3PBr2, or Ph3PI2 in CH2Cl2 | 4-Fluorobenzyl halide | Precursor for further synthetic modifications |

| This compound | H2O, acid or base catalyst | 4-Fluorobenzoic acid | Intermediate for the synthesis of esters, amides, and other derivatives |

Intermediate in the Formation of Fluorinated Heterocyclic Systems

The 4-fluorobenzoyl group present in this compound can be incorporated into various heterocyclic scaffolds, which are prevalent in medicinal chemistry. The fluorine atom can significantly influence the biological activity and pharmacokinetic properties of the final molecule.

One class of fluorinated heterocycles that can be synthesized using precursors derived from 4-fluorobenzoic acid are quinazolines. researchgate.netijirset.commdpi.comnih.gov For example, 2-chloromethyl-4(3H)-quinazolinone derivatives can be prepared from anthranilic acids and subsequently used to build more complex, biologically active molecules. mdpi.comnih.gov While not a direct reaction of this compound, its hydrolysis product, 4-fluorobenzoic acid, or derivatives thereof, can be envisioned as starting materials in multi-step syntheses of such heterocyclic systems.

Another important class of heterocycles are oxadiazoles. The synthesis of 1,2,4-oxadiazoles often involves the cyclization of amidoximes with carboxylic acid derivatives. nih.govresearchgate.net It is plausible that 4-fluorobenzoyl derivatives, obtainable from this compound, could be utilized in the construction of 1,2,4-oxadiazole (B8745197) rings bearing a 4-fluorophenyl substituent. researchgate.netdntb.gov.ua

Scaffold for Derivatization and Functional Group Interconversion

The dual functionality of this compound allows it to act as a scaffold for creating diverse molecular architectures through derivatization and functional group interconversions.

Use in Preparing Hydrazide Hydrazones and Oxadiazolines

Hydrazide-hydrazones are a class of compounds with a wide range of biological activities. nih.govnih.govorganic-chemistry.org The synthesis of these molecules often begins with a carboxylic acid hydrazide. mdpi.com 4-Fluorobenzoic acid, obtained from the hydrolysis of this compound, can be converted to 4-fluorobenzohydrazide. researchgate.netresearchgate.net This hydrazide can then be condensed with various aldehydes and ketones to yield a library of hydrazide-hydrazones. mdpi.comresearchgate.netresearchgate.net

Furthermore, these hydrazide-hydrazones can serve as precursors for the synthesis of 1,3,4-oxadiazolines, another class of heterocyclic compounds with potential biological applications. researchgate.netresearchgate.net

| Precursor | Reaction | Product Class |

| 4-Fluorobenzoic acid | Conversion to ester followed by reaction with hydrazine (B178648) hydrate | 4-Fluorobenzohydrazide |

| 4-Fluorobenzohydrazide | Condensation with aldehydes or ketones | Hydrazide-hydrazones |

| Hydrazide-hydrazones | Cyclization reactions | 1,3,4-Oxadiazolines |

Exploration in Modifying Physicochemical Properties of Target Molecules

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. benthamscience.comopenaccessjournals.comresearchgate.netlibretexts.orgopenaccessjournals.com The 4-fluorobenzoyl moiety, which is a key component of this compound, can be introduced into a target molecule to leverage these benefits.

The fluorine atom, with its high electronegativity and small size, can alter the electronic properties of the aromatic ring and participate in favorable interactions with biological targets. benthamscience.com Replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and oral bioavailability of a drug. pressbooks.pubnih.gov The increased lipophilicity imparted by the fluorine atom can also enhance the ability of a molecule to cross cell membranes. benthamscience.commdpi.com

Precursor for Radiolabeling Agents in Chemical Biology Research

This compound is a potential precursor for the synthesis of radiolabeled compounds used in Positron Emission Tomography (PET) imaging. rsc.orginformahealthcare.com PET is a powerful non-invasive imaging technique that utilizes molecules labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), to visualize and quantify biological processes in vivo. rsc.orginformahealthcare.com

The development of ¹⁸F-labeled tracers often relies on the use of prosthetic groups or building blocks that can be readily radiolabeled and then conjugated to a molecule of interest. rsc.org N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a widely used agent for labeling proteins and peptides with ¹⁸F. nih.govmdpi.com The synthesis of [¹⁸F]SFB typically starts from a precursor that is converted to 4-[¹⁸F]fluorobenzoic acid, which is then activated for conjugation. nih.govmdpi.com

Similarly, 4-[¹⁸F]fluorobenzyl halides are valuable synthons for introducing the ¹⁸F label. nih.gov Their synthesis often proceeds through 4-[¹⁸F]fluorobenzaldehyde, which is then reduced and halogenated. nih.gov Given its structure, this compound could be a valuable, albeit non-radioactive, precursor or reference standard in the development of such ¹⁸F-labeled imaging agents.

| Radiolabeled Agent | Precursor Strategy | Application |

| N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | Conversion of a precursor to 4-[¹⁸F]fluorobenzaldehyde, followed by oxidation and activation | Labeling of proteins and peptides for PET imaging |

| 4-[¹⁸F]Fluorobenzyl halides | Synthesis from [¹⁸F]fluoride via 4-[¹⁸F]fluorobenzaldehyde | Introduction of the ¹⁸F-labeled benzyl group into target molecules |

Vii. Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Transformations of Chloromethyl 4-fluorobenzoate (B1226621)

The reactivity of Chloromethyl 4-fluorobenzoate is largely dictated by the C-Cl bond of the chloromethyl group and the ester functionality. While traditional methods have proven effective, future research will focus on developing novel catalytic systems that offer milder reaction conditions, higher selectivity, and improved sustainability.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for activating C-Cl bonds under exceptionally mild conditions. For this compound, this could enable a range of transformations, such as C-C bond formation through coupling with various nucleophiles or radical species. acs.orgacs.org This approach avoids the harsh reagents and high temperatures often required in classical methods. For instance, cooperative catalysis involving a photocatalyst and a nucleophilic catalyst like lutidine could be employed to generate benzylic radicals from the chloromethyl group for subsequent Giese coupling reactions. acs.org

Metal-Organic Frameworks (MOFs): MOFs are highly porous, crystalline materials with tunable active sites, making them exceptional candidates for heterogeneous catalysis. nih.gov For transformations involving this compound, Zr-based MOFs could be designed to catalyze ester-related reactions like transesterification or hydrolysis with high efficiency and selectivity due to their unique thermal and chemical properties. ijesd.orgmdpi.com The key advantages of MOFs include their high stability, reusability, and the ease of separation from the reaction mixture, aligning with the principles of green chemistry. researchgate.net

The table below compares potential catalytic systems for transformations of this compound.

| Catalyst Type | Potential Transformation | Reaction Conditions | Key Advantages |

| Traditional Lewis Acid | Friedel-Crafts alkylation | Often harsh, requires stoichiometric amounts | Well-established, readily available |

| Photoredox Catalyst | C-C/C-N/C-O bond formation | Ambient temperature, visible light | High functional group tolerance, mild conditions, sustainable |

| Metal-Organic Framework (MOF) | Transesterification, hydrolysis | Mild to moderate temperatures | Heterogeneous, reusable, high selectivity, tunable |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions in real-time are critical for developing robust synthetic processes. Advanced spectroscopic techniques are moving chemical analysis from offline, retrospective quality control to in-situ, real-time process control.

In Situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are ideal for monitoring reactions involving this compound. In situ FTIR can track the progress of a reaction by monitoring the characteristic carbonyl (C=O) stretching frequency of the ester group. Any transformation at this site would result in a noticeable shift in this peak. Raman spectroscopy, which is particularly sensitive to non-polar bonds and aromatic systems, can monitor the vibrations of the fluorinated benzene (B151609) ring and the C-Cl bond. irdg.orgscielo.brresearchgate.net This allows for non-invasive, real-time analysis of reactant consumption and product formation directly within the reaction vessel. springernature.com

Flow Nuclear Magnetic Resonance (NMR) Spectroscopy: The integration of NMR spectroscopy with flow chemistry systems (Flow NMR) allows for continuous, real-time monitoring of reaction mixtures as they pass through the spectrometer. beilstein-journals.orgnih.govpharmtech.com For reactions involving this compound, ¹H NMR could track the disappearance of the chloromethyl protons' signal and the appearance of new signals corresponding to the product. nih.gov This technique provides detailed structural information and quantitative data on reaction kinetics and the formation of intermediates or byproducts without the need for manual sampling. rsc.orgyoutube.com

The following table summarizes how these techniques could be applied to monitor reactions of this compound.

| Technique | Moiety/Functional Group Monitored | Information Gained |

| In Situ FTIR | Ester Carbonyl (C=O) | Reaction rate, endpoint detection, byproduct formation |

| In Situ Raman | Aromatic Ring, C-F bond, C-Cl bond | Structural changes, reaction kinetics, intermediate detection |

| Flow NMR | Chloromethyl Protons (CH₂Cl), Aromatic Protons | Quantitative analysis of reactants/products, mechanistic insights |

High-Throughput Screening and Combinatorial Approaches in Synthesis Optimization

The drive to accelerate the discovery of new molecules with desired properties has led to the widespread adoption of high-throughput and combinatorial methods. These approaches are particularly well-suited for exploring the chemical space around a core scaffold like this compound.

High-Throughput Screening (HTS): HTS utilizes robotics, automation, and sophisticated data processing to conduct millions of chemical tests in a short period. aragen.combmglabtech.comwikipedia.org In the context of synthesis optimization, an HTS platform could be used to rapidly screen a wide array of catalysts, solvents, and temperature conditions for a specific transformation of this compound to identify the optimal parameters for yield and purity. danaher.comsygnaturediscovery.com

Combinatorial Chemistry: This approach involves the systematic and repetitive connection of a set of "building blocks" to create a large library of structurally related compounds. This compound is an ideal starting material for creating such a library. The reactive chloromethyl group can be subjected to nucleophilic substitution with a diverse set of amines, thiols, alcohols, or other nucleophiles. By using an automated parallel synthesis platform, a single chemist can generate hundreds of distinct derivatives in a matter of days, a task that would take months using traditional methods. cognit.ca This allows for the rapid generation of structure-activity relationships (SAR) in drug discovery programs. nih.gov

The table below illustrates a hypothetical combinatorial library derived from this compound.

| Backbone | Building Block 1 (R-NH₂) | Building Block 2 (R-SH) | Building Block 3 (R-OH) |

| 4-Fluorobenzoyloxy-methyl | Aniline | Thiophenol | Phenol |

| Benzylamine | Benzyl (B1604629) mercaptan | Benzyl alcohol | |

| Cyclohexylamine | Cyclohexanethiol | Cyclohexanol |

Integration of Machine Learning and AI in Predicting Reactivity and Designing Novel Derivatives

Predicting Reactivity and Yield: ML algorithms can be trained on large datasets of chemical reactions to predict outcomes with high accuracy. nih.govresearchgate.net For this compound, a model could be trained on reactions of similar substituted benzyl halides to predict the yield of a novel, un-tested reaction. unibe.charxiv.orgblackthorn.ai This predictive power allows researchers to prioritize experiments that are most likely to succeed, saving significant time and resources. acs.orgresearchgate.net

The following table outlines the potential applications of different AI/ML models in the context of this compound research.

| AI/ML Model Type | Application | Specific Function for this compound |

| Regression Models (e.g., Random Forest) | Reaction Yield Prediction | Predict the percent yield of a substitution reaction on the chloromethyl group under various conditions. |

| Graph Neural Networks (GNNs) | Molecular Property Prediction | Predict properties like solubility, toxicity, or bioactivity for novel derivatives. hep.com.cn |

| Generative Models (e.g., GANs, VAEs) | De Novo Molecular Design | Generate novel molecular structures based on the 4-fluorobenzoate scaffold with optimized target properties. nih.govoup.com |

| Natural Language Processing (NLP) Models | Reaction Procedure Generation | Translate a reaction represented by reactants and products into a detailed, step-by-step experimental procedure. chemicalindustryjournal.co.uk |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Chloromethyl 4-fluorobenzoate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use vapor respirators, nitrile gloves, and safety goggles. Full-body protective clothing is advised to minimize skin exposure .

- Storage : Store in tightly sealed containers in cool, dry, ventilated areas away from heat or sparks. Refrigeration (0–6°C) is recommended for stability .

- Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid direct contact. Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Esterification : React 4-fluorobenzoic acid with chloromethylating agents (e.g., chloromethyl chlorides) under acidic catalysis. Monitor reaction progress via TLC or HPLC .

- Alternative Pathways : Thionyl chloride (SOCl₂) can activate the carboxylic acid group, followed by reaction with chloromethyl precursors. Optimize reaction conditions (e.g., reflux in benzene with DMF as a catalyst) to improve yield .

Q. How can researchers verify the purity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times with certified reference standards .

- Spectroscopy : Confirm structural integrity via ¹⁹F NMR (fluorine-specific shifts) and FT-IR (ester carbonyl stretch ~1740 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data in reaction yields or byproduct formation be resolved during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, catalyst loading). For example, a 2³ factorial experiment can identify interactions between reagents .

- Byproduct Analysis : Characterize impurities via LC-MS or GC-MS. For instance, hydrolyzed products (e.g., 4-fluorobenzoic acid) may form due to moisture exposure .

Q. What strategies optimize this compound’s stability in long-term storage?

- Methodological Answer :

- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor via HPLC. Add stabilizers like antioxidants (e.g., BHT) to inhibit radical-mediated decomposition .

- Container Compatibility : Use amber glass vials to prevent photodegradation. Avoid metal containers due to corrosion risks .

Q. How does the dual functionalization (chloromethyl and fluoro groups) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Comparative Reactivity Analysis :

| Compound | Reactivity with Pd Catalysts | Key Byproducts |

|---|---|---|

| This compound | High (Cl acts as leaving group) | Fluorobenzene derivatives |

| 4-Fluorobenzoyl chloride | Moderate (acyl chloride reactivity) | Hydrolysis products |

- Mechanistic Insight : The chloromethyl group facilitates nucleophilic substitution (SN2), while the fluorine atom directs electrophilic aromatic substitution at the para position .

Q. What advanced techniques characterize metabolic or environmental degradation products of this compound?

- Methodological Answer :

- Biotransformation Studies : Use Cunninghamella elegans fungi to model human metabolism. Analyze metabolites via ¹⁹F NMR and LC-HRMS to identify fluorinated catabolites like 4-fluoro-1,2-dihydroxybenzoate .

- Environmental Fate Analysis : Employ GC-ECD or ICP-MS to detect chlorinated byproducts in soil/water samples. Assess biodegradation pathways under aerobic/anaerobic conditions .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature). Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Meta-Analysis : Aggregate data from peer-reviewed studies to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.